Cas no 2034499-73-3 (4-{[1-(thiophene-2-sulfonyl)piperidin-3-yl]oxy}pyrimidine)

4-{[1-(Thiophene-2-sulfonyl)piperidin-3-yl]oxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperidinyloxy moiety, further functionalized with a thiophene-2-sulfonyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The thiophene sulfonyl group enhances solubility and bioavailability, while the piperidine and pyrimidine motifs contribute to binding affinity in target interactions. Its modular design allows for further derivatization, enabling the development of novel bioactive molecules. This compound is particularly suited for applications in kinase inhibition and receptor modulation studies, offering a versatile scaffold for pharmaceutical research.
4-{[1-(thiophene-2-sulfonyl)piperidin-3-yl]oxy}pyrimidine structure
2034499-73-3 structure
Product Name:4-{[1-(thiophene-2-sulfonyl)piperidin-3-yl]oxy}pyrimidine
CAS No:2034499-73-3
MF:C13H15N3O3S2
MW:325.406500101089
CID:5338842
Update Time:2025-05-25

4-{[1-(thiophene-2-sulfonyl)piperidin-3-yl]oxy}pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine
    • 4-(1-thiophen-2-ylsulfonylpiperidin-3-yl)oxypyrimidine
    • 4-{[1-(thiophene-2-sulfonyl)piperidin-3-yl]oxy}pyrimidine
    • Inchi: 1S/C13H15N3O3S2/c17-21(18,13-4-2-8-20-13)16-7-1-3-11(9-16)19-12-5-6-14-10-15-12/h2,4-6,8,10-11H,1,3,7,9H2
    • InChI Key: HLBJUZANHXNCGJ-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CS1)(N1CCCC(C1)OC1C=CN=CN=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 440
  • XLogP3: 1.9
  • Topological Polar Surface Area: 109

4-{[1-(thiophene-2-sulfonyl)piperidin-3-yl]oxy}pyrimidine Pricemore >>

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Additional information on 4-{[1-(thiophene-2-sulfonyl)piperidin-3-yl]oxy}pyrimidine

4-{[1-(Thiophene-2-Sulfonyl)Piperidin-3-Yl]Oxy}Pyrimidine: A Comprehensive Overview

4-{[1-(Thiophene-2-Sulfonyl)Piperidin-3-Yl]Oxy}Pyrimidine, also known by its CAS number 2034499-73-3, is a compound of significant interest in the field of organic chemistry and pharmacology. This molecule combines the structural features of a pyrimidine ring, a piperidine moiety, and a thiophene sulfonyl group, making it a unique compound with potential applications in drug discovery and material science.

The core structure of this compound is a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidines are fundamental building blocks in many biologically active molecules, including nucleosides and various pharmaceutical agents. The substitution pattern of this pyrimidine is particularly interesting: at position 4, there is an oxy group attached to a piperidine ring that is further substituted with a thiophene sulfonyl group at position 1.

The piperidine ring, a six-membered saturated heterocycle with one nitrogen atom, adds rigidity and potential for hydrogen bonding to the molecule. Piperidines are commonly found in natural products and are widely used in the synthesis of bioactive compounds. In this case, the piperidine is substituted at position 1 with a thiophene sulfonyl group. Thiophene, a five-membered aromatic heterocycle containing sulfur, is known for its stability and ability to participate in various chemical reactions. The sulfonyl group (SO₂) attached to the thiophene introduces electron-withdrawing effects, which can influence the electronic properties of the entire molecule.

Recent studies have highlighted the potential of 4-{[1-(Thiophene-2-Sulfonyl)Piperidin-3-Yl]Oxy}Pyrimidine as a lead compound in drug design. Researchers have explored its ability to modulate key biological targets, such as protein kinases and G-protein coupled receptors (GPCRs), which are implicated in various diseases including cancer, inflammation, and neurological disorders. The combination of the pyrimidine ring and the thiophene sulfonyl group creates a molecule with promising bioactivity profiles.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution, coupling reactions, and oxidation steps. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield high-purity products. Such synthetic methodologies are critical for scaling up production if the compound progresses to preclinical or clinical trials.

The pharmacokinetic properties of 4-{[1-(Thiophene-2-Sulfonyl)Piperidin-3-Yl]Oxy}Pyrimidine have been studied in preclinical models. Early results suggest that it has moderate solubility in aqueous solutions and acceptable permeability across biological membranes. These properties are essential for ensuring that the compound can reach its target sites within the body after administration.

One area of active research involves evaluating the anti-tumor activity of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival. Additionally, preliminary data from animal models indicate that it may reduce tumor size without causing significant toxicity to normal tissues.

The incorporation of thiophene sulfonyl groups into drug candidates has gained attention due to their ability to enhance drug-like properties such as stability and bioavailability. In this compound, the thiophene sulfonyl group not only contributes to these properties but also serves as a site for further functionalization if needed during drug optimization.

In conclusion, 4-{[1-(Thiophene-2-Sulfonyl)Piperidin-3-Yl]Oxy}Pyrimidine, CAS number 2034499-73-3, represents an intriguing molecule with potential applications in therapeutics. Its unique structure combines features that make it an attractive candidate for further exploration in drug discovery programs targeting various diseases.

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